4,5-Dihydrothiazol-2-amine sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydrothiazol-2-amine sulphate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrothiazol-2-amine sulphate typically involves the reaction of 3-aminopropylamine with carbon disulfide and an appropriate halogenating agent. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazole ring. The final product is obtained by treating the thiazole derivative with sulfuric acid to form the sulphate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrothiazol-2-amine sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon or nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dihydrothiazol-2-amine sulphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dihydrothiazol-2-amine sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4,5-Dihydrothiazol-2-amine sulphate can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the sulphate group, which can influence its solubility and reactivity compared to other thiazole derivatives .
List of Similar Compounds
- Sulfathiazole
- Ritonavir
- Abafungin
- Tiazofurin (anticancer)
- Meloxicam (anti-inflammatory)
Properties
CAS No. |
85959-63-3 |
---|---|
Molecular Formula |
C3H8N2O4S2 |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-amine;sulfuric acid |
InChI |
InChI=1S/C3H6N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H2,4,5);(H2,1,2,3,4) |
InChI Key |
HMFCCVGAFFKVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N.OS(=O)(=O)O |
Related CAS |
85959-63-3 1779-81-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.